

Application Notes and Protocols: Copper(I) Cyanide in Electroplating Bath Formulations

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Compound of Interest

Compound Name: Copper(I) cyanide

Cat. No.: B057738

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Introduction

Copper electroplating from cyanide-based baths is a well-established and widely utilized process in various industries, including electronics, automotive, and decorative finishing.[1][2] The use of **copper(I) cyanide**, CuCN, as the primary source of copper ions offers several distinct advantages. These include excellent throwing power, leading to uniform deposits on complex shapes, and the ability to plate directly onto a variety of substrates like steel, zinc, and aluminum alloys, which are susceptible to attack by acidic plating solutions.[1] The cyanide bath provides a soft, ductile, and easily buffed copper deposit with good electrical conductivity and solderability.[1] This document provides detailed application notes and protocols for the formulation, operation, and analysis of **copper(I) cyanide** electroplating baths, intended for researchers, scientists, and professionals in related fields.

CAUTION: Cyanide is highly toxic. All work with cyanide-containing solutions must be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, must be worn at all times. Never add strong acids to cyanide solutions, as this will liberate highly toxic hydrogen cyanide gas.[3]

I. Copper(I) Cyanide Electroplating Bath Formulations

The composition of a copper cyanide plating bath can be tailored for specific applications, such as strike, medium-efficiency, or high-speed plating. The core components are **copper(I)**

cyanide, a source of free cyanide (typically sodium or potassium cyanide), and an alkali (sodium or potassium hydroxide) to control pH and improve conductivity.[1][4] Additives like Rochelle salts or potassium citrate are often included to prevent anode passivation.[5][6]

Table 1: Typical **Copper(I) Cyanide** Plating Bath Compositions

Component	Strike Bath (for Steel)	High-Efficiency Bath	Bright Plating Bath
Copper(I) Cyanide (CuCN)	15 - 22.5 g/L	37.5 - 75 g/L	55 - 120 g/L[5][7]
Free Sodium Cyanide (NaCN)	7.5 - 11.25 g/L	-	10 g/L[5]
Free Potassium Cyanide (KCN)	-	Proportional to Cu (2:1)[1]	4 - 12 g/L[5]
Sodium Hydroxide (NaOH)	15 g/L	-	-
Potassium Hydroxide (KOH)	-	15 - 30 g/L	to pH 11.5 - 13.5[5]
Rochelle Salts	15 - 30 g/L	37.5 - 45 g/L[1]	45 - 65 g/L[5]
Brighteners/Additives	Proprietary	Proprietary	As required[7][8]

II. Operating Parameters

The performance of the copper cyanide bath is highly dependent on the operating conditions. Key parameters that require careful control include temperature, pH, current density, and agitation.

Table 2: Typical Operating Conditions for **Copper(I) Cyanide** Plating Baths

Parameter	Strike Bath	High-Efficiency Bath	Bright Plating Bath
Temperature	40 - 50 °C	60 - 80 °C	60 - 71 °C[5]
pH	11.5 - 12.5	> 12.5	11.5 - 13.5[5][7]
Cathode Current Density	1.0 - 2.7 A/dm ²	2.2 - 6.5 A/dm ²	1.0 - 4.0 A/dm ² [5][7]
Anode Current Density	0.5 - 1.0 A/dm ²	1.6 - 3.2 A/dm ²	1.0 - 1.5 A/dm ² [8]
Agitation	Mild	Vigorous (Mechanical or Air)	Vigorous[5]
Anode Type	High purity oxygen-free copper[9]	High purity oxygen-free copper[9]	High purity oxygen-free copper[8][9]
Anode to Cathode Ratio	1:1 to 2:1[9]	1:1 to 2:1[9]	2:1[7]
Current Efficiency	30 - 60%[2]	~100%[4]	65 - 90%[7]

III. Experimental Protocols

A. Protocol for Preparation of a High-Efficiency Copper Cyanide Plating Bath (1 Liter)

This protocol describes the preparation of a typical high-efficiency potassium-based copper cyanide plating bath.

Materials:

- **Copper(I) Cyanide** (CuCN)
- Potassium Cyanide (KCN)
- Potassium Hydroxide (KOH)
- Rochelle Salts (Potassium sodium tartrate)

- Deionized water
- Heating magnetic stirrer
- Beakers and graduated cylinders
- pH meter

Procedure:

- Fill a 1-liter beaker with approximately 600 mL of deionized water.[8]
- Heat the water to around 40-50°C with stirring.
- Slowly and carefully add the required amount of potassium cyanide and potassium hydroxide to the beaker.[7][8] Stir until fully dissolved.
- In a separate beaker, create a slurry of the **copper(I) cyanide** in a small amount of water.[4]
- With continuous and vigorous stirring, slowly add the copper cyanide slurry to the main solution.[4][7][8] The solution should become clear.
- Add the Rochelle salts and stir until dissolved.[7]
- Allow the solution to cool to room temperature.
- Transfer the solution to a 1-liter volumetric flask and bring the volume to the mark with deionized water.[8]
- Check and adjust the pH to the desired operating range using a potassium hydroxide solution.[7]
- The bath is now ready for use.

B. Protocol for Determination of Copper(I) Cyanide Concentration

This protocol outlines the titrimetric determination of the total copper concentration in the plating bath, which is then used to calculate the **copper(I) cyanide** concentration. The method involves the decomposition of the cyanide complex and oxidation of Cu(I) to Cu(II), followed by an EDTA titration.[\[10\]](#)

Reagents:

- Ammonium persulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_8$)
- Concentrated ammonia solution (28%)
- PAN (1-(2-Pyridylazo)-2-naphthol) indicator solution (0.1% in ethanol)
- Standardized 0.1 M EDTA solution
- Deionized water

Procedure:

- Pipette a 5 mL sample of the copper cyanide plating bath into a 100 mL volumetric flask and dilute to the mark with deionized water.
- Accurately transfer 5 mL of the diluted solution into a 250 mL Erlenmeyer flask.[\[10\]](#)
- In a fume hood, add approximately 3 g of ammonium persulfate to the flask.[\[10\]](#)
- Add 150 mL of deionized water and stir to dissolve the solid.[\[10\]](#) This step decomposes the copper cyanide complex and oxidizes Cu(I) to Cu(II).[\[10\]](#)
- Add 5 mL of concentrated ammonia solution to form the deep blue copper-ammonia complex.[\[10\]](#)
- Add 0.5 mL of PAN indicator solution.[\[10\]](#)
- Titrate the solution with standardized 0.1 M EDTA solution until the color changes to the endpoint.[\[10\]](#)
- Record the volume of EDTA used.

Calculation: $\text{Copper (g/L)} = (V_{\text{EDTA}} \times M_{\text{EDTA}} \times 63.54 \times \text{Dilution Factor}) / V_{\text{sample CuCN}}$
 $(\text{g/L}) = \text{Copper (g/L)} / 0.709$

C. Protocol for Determination of Free Cyanide Concentration

This protocol describes the determination of free cyanide in the plating bath by titration with silver nitrate.[\[3\]](#)[\[7\]](#)[\[11\]](#)

Reagents:

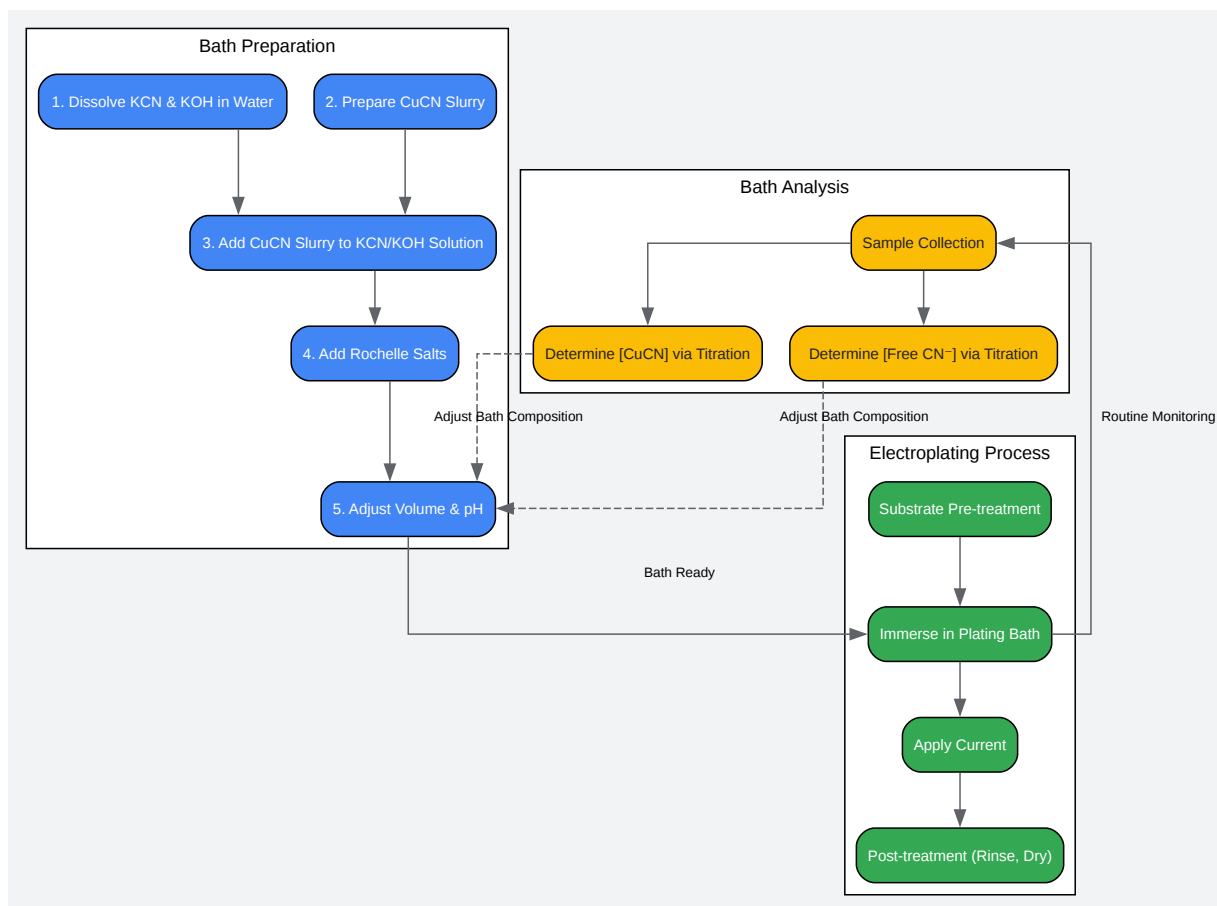
- Potassium Iodide (KI) solution (10%)[\[3\]](#)[\[7\]](#)
- Standardized 0.1 N Silver Nitrate (AgNO_3) solution

Procedure:

- Pipette a 10 mL sample of the plating bath into a 250 mL Erlenmeyer flask.[\[7\]](#)
- Add 100 mL of deionized water.[\[11\]](#)
- Add 10 mL of 10% potassium iodide solution as an indicator.[\[3\]](#)[\[7\]](#)
- Titrate with standardized 0.1 N silver nitrate solution.[\[7\]](#)[\[11\]](#)
- The endpoint is reached when a faint, persistent yellowish-white turbidity appears.[\[3\]](#)[\[11\]](#)
- Record the volume of silver nitrate used.

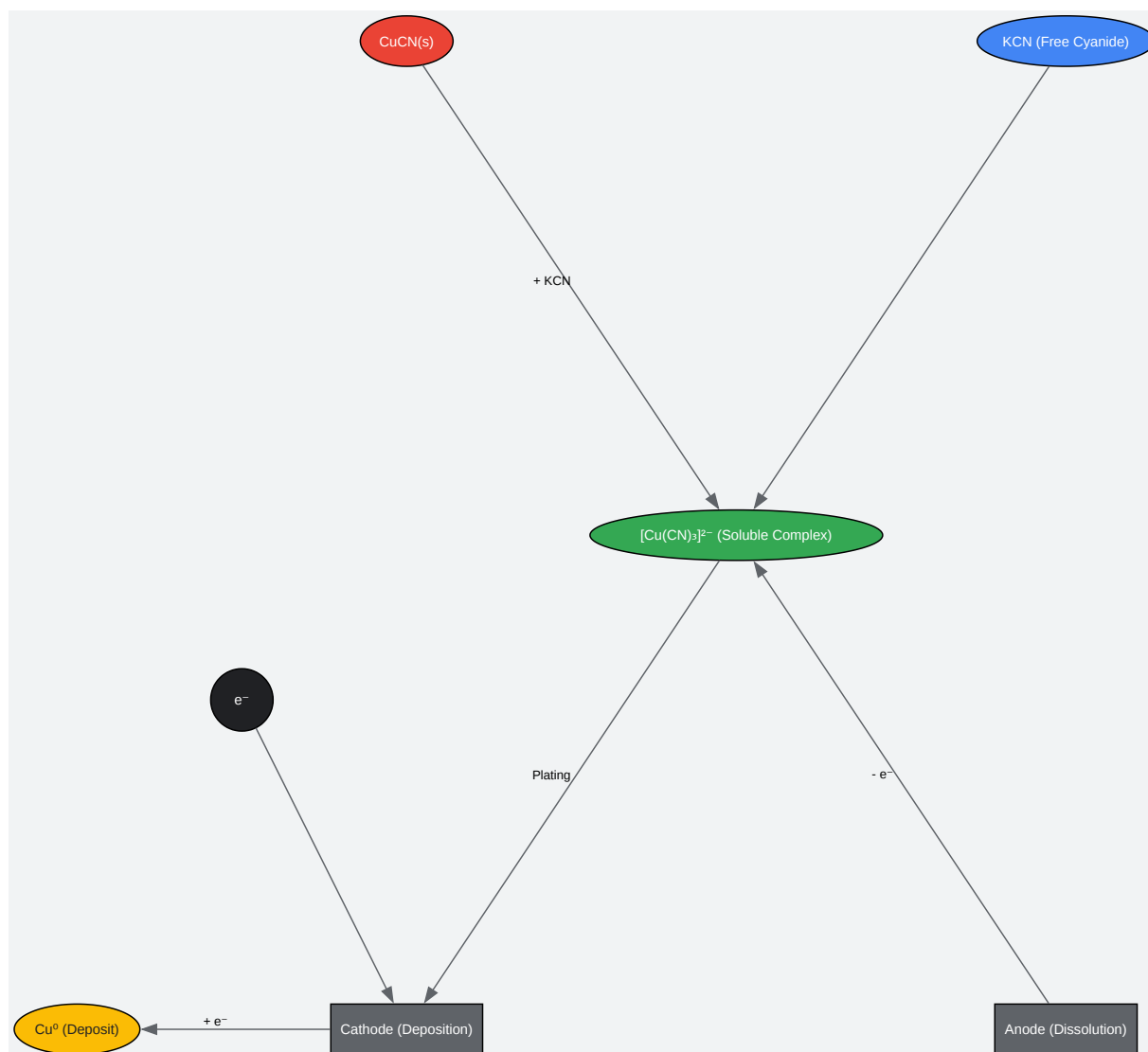
Calculation: $\text{Free Cyanide (as NaCN) (g/L)} = V_{\text{AgNO}_3} \times N_{\text{AgNO}_3} \times 98.0$ Free Cyanide (as KCN) $(\text{g/L}) = V_{\text{AgNO}_3} \times N_{\text{AgNO}_3} \times 130.2$

IV. Visualizations



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Caption: Workflow for copper cyanide electroplating, from bath preparation to analysis.



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Caption: Key chemical species and reactions in a copper cyanide plating bath.

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